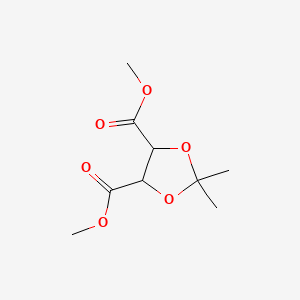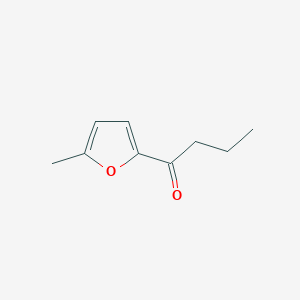![molecular formula C15H15NO2 B3058716 2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine CAS No. 912771-44-9](/img/structure/B3058716.png)
2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine
Vue d'ensemble
Description
2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BTD-001 and has been studied for its ability to target specific receptors in the brain and modulate various physiological processes.
Mécanisme D'action
BTD-001 acts as a partial agonist of the 5-HT2A receptor, meaning that it can activate the receptor to a certain extent, but not fully. This partial activation results in a downstream signaling cascade that modulates various physiological processes, such as neurotransmitter release and gene expression. BTD-001 has also been shown to modulate the activity of other receptors, such as the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
BTD-001 has been shown to modulate various physiological processes, such as neurotransmitter release, gene expression, and neuronal activity. This compound has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and cognition. BTD-001 has also been shown to modulate the activity of various brain regions, such as the prefrontal cortex and the striatum.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTD-001 in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise modulation of this receptor without affecting other receptors or physiological processes. However, one limitation of using BTD-001 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of BTD-001. One potential application is in the treatment of addiction, as this compound has been shown to reduce drug-seeking behavior in animal models. Another potential application is in the treatment of psychiatric disorders, such as depression and anxiety, as BTD-001 has been shown to modulate the activity of the serotonin receptor. Further research is needed to fully understand the potential therapeutic applications of BTD-001 and its mechanism of action.
Applications De Recherche Scientifique
BTD-001 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been shown to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and cognition. BTD-001 has also been studied for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-6-16-9-12(7-13(16)3-1)11-4-5-14-15(8-11)18-10-17-14/h4-5,7-9H,1-3,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXALXTKYNDKBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(C=C2C1)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587573 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912771-44-9 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine](/img/structure/B3058637.png)









![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)
